Potency Advantage: Sub-Nanomolar hTRPV4 Affinity of GSK3395879 vs. GSK2193874 and HC-067047
GSK3395879 demonstrates an IC50 of 1 nM for the human TRPV4 channel [1]. This represents a significant improvement in potency compared to earlier-generation TRPV4 antagonists. GSK2193874 exhibits an IC50 of 40 nM for hTRPV4, and HC-067047 has an IC50 of 48 nM . Therefore, GSK3395879 is 40-fold more potent than GSK2193874 and 48-fold more potent than HC-067047 at the human receptor. This higher potency allows for the use of lower concentrations in in vitro assays, reducing the risk of compound precipitation, off-target effects, and solvent (e.g., DMSO) interference.
| Evidence Dimension | In vitro potency against human TRPV4 (hTRPV4) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | GSK2193874: IC50 = 40 nM; HC-067047: IC50 = 48 nM |
| Quantified Difference | 40-fold more potent than GSK2193874; 48-fold more potent than HC-067047 |
| Conditions | Recombinant hTRPV4 channel functional assays |
Why This Matters
The substantial 40-48x potency gain reduces the risk of non-specific assay interference and is a key specification for researchers requiring a highly sensitive and robust chemical probe for TRPV4 modulation.
- [1] Brnardic EJ, Ye G, Brooks CA, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. doi:10.1021/acs.jmedchem.8b01317. View Source
